molecular formula C10H11N B13834859 7-Aza-benzonorbornene

7-Aza-benzonorbornene

Cat. No.: B13834859
M. Wt: 145.20 g/mol
InChI Key: SYZUAZULBPRFAP-AOOOYVTPSA-N
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Description

7-Aza-benzonorbornene is a heterocyclic compound that features a nitrogen atom incorporated into the benzonorbornene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aza-benzonorbornene typically involves the reaction of cyclopentadiene with a nitrogen-containing precursor under specific conditions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a nitrogen-containing dienophile to form the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Aza-benzonorbornene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens or alkyl groups in the presence of a catalyst.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

7-Aza-benzonorbornene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 7-Aza-benzonorbornene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, its derivatives may interact with enzymes or receptors, altering their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

    7-Oxa-benzonorbornene: Similar in structure but contains an oxygen atom instead of nitrogen.

    Benzonorbornene: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.

    Solatenol: A benzonorbornene derivative used as a fungicide

Uniqueness: 7-Aza-benzonorbornene’s unique nitrogen atom incorporation provides distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

(1R,8S)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C10H11N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-11H,5-6H2/t9-,10+

InChI Key

SYZUAZULBPRFAP-AOOOYVTPSA-N

Isomeric SMILES

C1C[C@H]2C3=CC=CC=C3[C@@H]1N2

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2

Origin of Product

United States

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